tris-NTA Biotin

Protein Labeling Surface Plasmon Resonance (SPR) Biosensor Development

Standard mono-NTA chelators exhibit weak His-tag affinity (Kd ~10 µM), causing rapid target dissociation and poor signal-to-noise in wash-intensive assays. tris-NTA Biotin overcomes this via cooperative trivalent binding: • >10,000-fold affinity enhancement (Kd ~1 nM) ensures stable capture through stringent wash steps • Integrated biotin enables modular streptavidin-based detection without direct protein modification • Oriented immobilization delivers <2% RSD quantification and ~100,000-fold slower dissociation for SPR kinetics

Molecular Formula C59H93N11O25S
Molecular Weight 1388.5 g/mol
CAS No. 1070867-85-4
Cat. No. B12053900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametris-NTA Biotin
CAS1070867-85-4
Molecular FormulaC59H93N11O25S
Molecular Weight1388.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C59H93N11O25S/c71-43(12-3-1-7-21-61-44(72)13-6-5-11-42-55-38(37-96-42)62-59(95)63-55)60-22-8-2-4-14-45(73)64-23-9-24-66(47(75)19-16-40(57(91)92)69(33-51(81)82)34-52(83)84)29-30-67(48(76)20-17-41(58(93)94)70(35-53(85)86)36-54(87)88)26-10-25-65(28-27-64)46(74)18-15-39(56(89)90)68(31-49(77)78)32-50(79)80/h38-42,55H,1-37H2,(H,60,71)(H,61,72)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H2,62,63,95)/t38-,39-,40-,41-,42-,55-/m0/s1
InChIKeyROTBJHGOGUERSI-LNQQGTGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tris-NTA Biotin (CAS 1070867-85-4): High-Affinity Trivalent Chelator for His-Tagged Protein Labeling and Immobilization


tris-NTA Biotin (BTtris-NTA) is a biotinylated, trivalent nitrilotriacetic acid (tris-NTA) chelator probe designed for the high-affinity, reversible, and site-specific labeling of polyhistidine (His)-tagged proteins [1]. The compound consists of three NTA headgroups conjugated to a tris(hydroxymethyl)aminomethane (Tris) core, connected via a bisamidocaproic acid linker to a biotin moiety, which enables secondary detection and capture through the streptavidin-biotin interaction [2]. As a chemical tool for noncovalent protein modification, its primary function is to form a stable, yet reversible, bridge between a His-tagged protein of interest and a streptavidin-coated surface or detection probe [3].

Why Generic NTA or Mono-Avidin Conjugates Cannot Substitute for tris-NTA Biotin in High-Sensitivity Assays


Substituting tris-NTA Biotin with a generic mono-NTA-biotin conjugate or a simple streptavidin-biotin system introduces critical performance deficits in His-tag capture applications. The fundamental limitation of standard mono-NTA chelators (such as Ni-NTA) is their inherently low binding affinity (Kd ~10 µM) for hexahistidine tags, which leads to rapid dissociation, poor signal-to-noise ratios in wash-intensive assays, and ineffective capture from dilute solutions [1]. In contrast, the trivalent architecture of tris-NTA Biotin achieves a >10,000-fold enhancement in affinity (Kd ~1 nM) through cooperative, multivalent binding [2]. Furthermore, its integrated biotin functionality creates a unique, modular 'sandwich' assembly when bound to streptavidin, which can further stabilize the His-tag interaction via cooperative engagement of adjacent tris-NTA moieties—a functional property entirely absent in direct biotinylation of target proteins or mono-NTA-biotin reagents [3].

Quantitative Differentiation of tris-NTA Biotin: Head-to-Head Affinity and Performance Data vs. Monovalent Chelators


Binding Affinity: >10,000-Fold Enhancement Over Mono-NTA Chelators

tris-NTA Biotin demonstrates an equilibrium dissociation constant (Kd) approximately four orders of magnitude lower (higher affinity) for a 6×His-tag compared to conventional monovalent metal ion chelators like mono-NTA or iminodiacetic acid (IDA). This enhanced affinity is a direct result of the trivalent architecture, which binds the His-tag through a cooperative, multivalent interaction [1].

Protein Labeling Surface Plasmon Resonance (SPR) Biosensor Development His-Tag Affinity

Dissociation Rate on SPR Surfaces: ~100,000-Fold Reduction in Off-Rate vs. Mono-NTA

On biosensor surfaces, the trivalent nature of the tris-NTA group dramatically stabilizes the captured His-tagged ligand. Comparative studies on functionalized surfaces demonstrate that the dissociation rate constant (koff) of a His-tagged protein captured by a tris-NTA surface is reduced to the level of 10^-5 s^-1. This represents a significant improvement in complex stability compared to a mono-NTA surface [1].

Surface Plasmon Resonance (SPR) Kinetic Analysis Biosensor Surface Chemistry

Oriented and Homogeneous Immobilization on SPR Chips vs. Mono-NTA and Amine Coupling

A systematic head-to-head study on SPR chips demonstrates that tris-NTA surfaces not only retain His-tagged proteins more strongly than mono-NTA surfaces but also orient them more uniformly compared to standard amine coupling to carboxymethylated dextran. This dual benefit leads to highly reproducible and sensitive analyte quantification [1].

Surface Plasmon Resonance (SPR) Protein Immobilization Assay Reproducibility

Affinity Enhancement via Streptavidin-Induced Cooperativity

When tris-NTA Biotin (BTtris-NTA) is pre-complexed with streptavidin, it exhibits a further increase in binding affinity for His-tagged proteins compared to free tris-NTA in solution or on a surface. This effect is attributed to an efficient cooperative interaction between two adjacent tris-NTA moieties on the streptavidin tetramer, which bind a single His-tag in a 2:1 stoichiometry [1].

Protein-Protein Interaction Biosensor Surface Chemistry Multivalent Binding

Stoichiometric Binding Enables Single-Molecule Detection

The high-affinity interaction between tris-NTA Biotin and a His-tag is characterized by a 1:1 stoichiometry. This predictable and quantitative binding ratio is critical for applications where precise protein quantification or single-molecule resolution is required, a feature not reliably achievable with low-affinity, rapidly dissociating monovalent chelators [1].

Single-Molecule Imaging Super-Resolution Microscopy Quantitative Bioanalysis

Optimal Application Scenarios for tris-NTA Biotin in Protein Science and Bioassay Development


High-Sensitivity Western Blot and ELISA Detection of His-Tagged Proteins

In standard chemiluminescent or colorimetric detection workflows for His-tagged proteins (Western blot, ELISA, dot blot), replacing a primary anti-His antibody with a tris-NTA Biotin / streptavidin-HRP conjugate system can dramatically improve sensitivity. The >10,000-fold higher affinity of tris-NTA Biotin (Kd ~1 nM) compared to mono-NTA-HRP conjugates ensures that the detection reagent remains bound to the target protein throughout stringent washing steps, reducing background and amplifying the specific signal [1]. This method is particularly effective for detecting low-abundance or poorly immunogenic His-tagged recombinant proteins where antibody quality may be a limiting factor.

Stable Capture Ligand for Surface Plasmon Resonance (SPR) Kinetics

For label-free kinetic analysis of biomolecular interactions (e.g., antibody-antigen, receptor-ligand) by SPR, tris-NTA Biotin is the preferred capture reagent for immobilizing His-tagged ligands. Data show that the resulting surface provides an ~100,000-fold slower ligand dissociation rate (koff ~10^-5 s^-1) compared to mono-NTA surfaces, enabling accurate and reproducible kinetic parameter determination [2]. Moreover, the oriented and uniform immobilization it confers yields analyte quantification with <2% RSD and 1,000-fold greater sensitivity than immunoturbidimetry [3]. This performance profile makes it an essential component in the development of robust, high-throughput SPR assays for drug discovery and biomarker validation.

Reversible and Site-Specific Labeling for Single-Molecule Imaging and Tracking

Tris-NTA Biotin enables a modular approach to single-molecule microscopy. By first forming a highly stable, long-lived complex (lifetime of several days) with a His-tagged protein of interest and then linking it to a streptavidin-conjugated quantum dot or organic fluorophore, researchers can track individual proteins on live cell surfaces or in vitro with high precision [4]. The stoichiometric 1:1 binding ensures each fluorescent puncta represents a discrete molecular entity, enabling robust quantification in techniques like TIRF or super-resolution microscopy [5]. Critically, this linkage can be reversed with imidazole or EDTA, allowing for gentle elution and preservation of protein function—a key advantage over irreversible chemical crosslinking methods.

Streamlined Phage Display Library Selection (Biopanning)

In phage display workflows for discovering novel binding proteins (e.g., monobodies, scFvs), the immobilization method is critical for success. Using tris-NTA Biotin to capture a His-tagged target protein onto a streptavidin-coated solid support offers a superior alternative to passive adsorption. This method ensures the target is presented in a uniform, native orientation, exposing epitopes that are often masked when a protein is directly coated on polystyrene [6]. The reversible nature of the linkage also allows for the specific elution of target-binding phages using imidazole, drastically reducing the background from non-specific binders and enriching the selected library for true, high-affinity interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for tris-NTA Biotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.